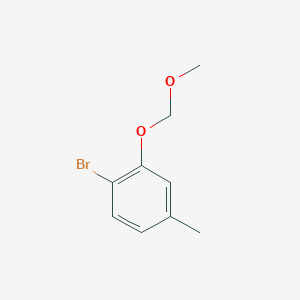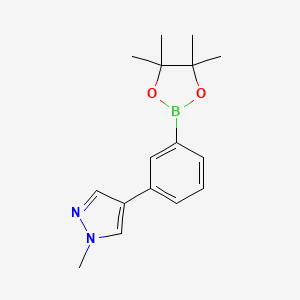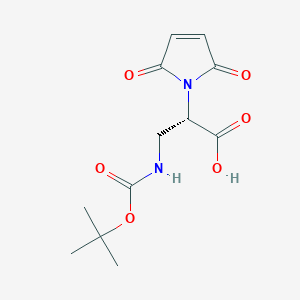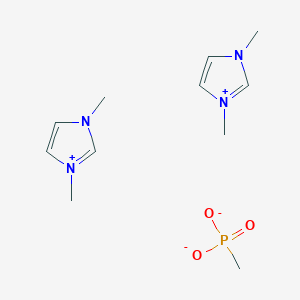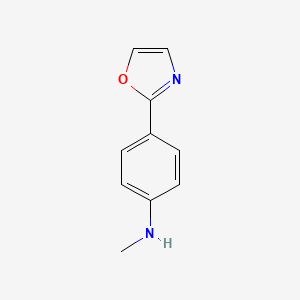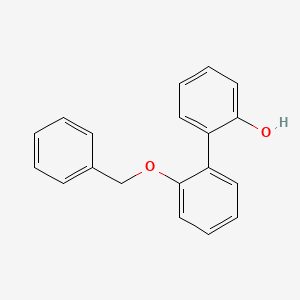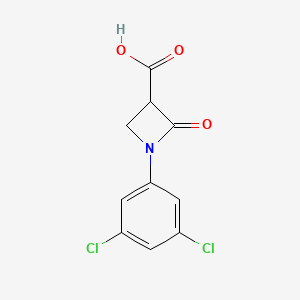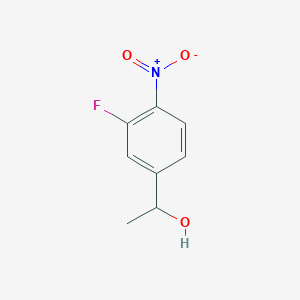
1-(3-Fluoro-4-nitrophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-4-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with an ethanol moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (18515 g/mol ) and LogP value (0.85 ) suggest that it may have reasonable bioavailability. The compound’s boiling point is 315.1±32.0 °C at 760 mmHg , which could influence its distribution and metabolism in the body.
Result of Action
Compounds with similar structures have shown significant antibacterial activity . For instance, compound 8l exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-4-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluoro-4-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3) in methanol
Major Products Formed
Oxidation: 1-(3-Fluoro-4-nitrophenyl)ethanone
Reduction: 1-(3-Fluoro-4-aminophenyl)ethanol
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Scientific Research Applications
1-(3-Fluoro-4-nitrophenyl)ethanol has several scientific research applications:
Comparison with Similar Compounds
1-(3-Fluoro-4-nitrophenyl)ethanol can be compared with similar compounds such as:
1-(3-Chloro-4-nitrophenyl)ethanol: Similar structure but with a chloro group instead of a fluoro group.
1-(3-Fluoro-4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(3-Fluoro-4-nitrophenyl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJICPBIVRCRDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6357692.png)
![Tert-butyl3-bromospiro[5h-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
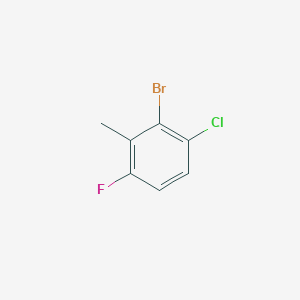
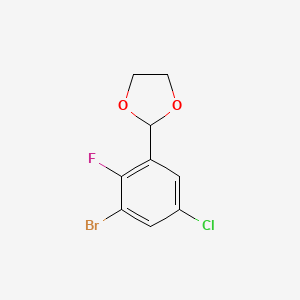
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate](/img/structure/B6357717.png)
